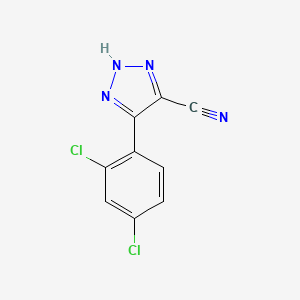
5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and a carbonitrile group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. For example, the nitration process of similar compounds has been optimized in continuous flow microreactors, achieving high yields and efficient mass transfer .
Análisis De Reacciones Químicas
Types of Reactions: 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of substituted triazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. It is being investigated for its ability to inhibit the growth of certain pathogens, making it a candidate for the development of new antimicrobial agents .
Medicine: In medicinal chemistry, triazole derivatives are known for their pharmacological activities. This compound is being studied for its potential as an anticancer agent, with research focusing on its ability to induce apoptosis in cancer cells .
Industry: The compound is also used in the development of agrochemicals, such as herbicides and fungicides. Its unique chemical structure allows for the design of compounds with specific activity against agricultural pests .
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components. For example, in antimicrobial applications, the compound may inhibit enzymes responsible for cell wall synthesis, leading to cell death .
Comparación Con Compuestos Similares
- 5-(2,4-Dichlorophenyl)-1H-pyrazole
- 4-(2,4-Dichlorophenyl)-1H-pyrazole
- 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine
Comparison: Compared to these similar compounds, 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile exhibits unique properties due to the presence of the triazole ring. This ring structure imparts different electronic and steric characteristics, influencing its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H4Cl2N4 |
|---|---|
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-1-2-6(7(11)3-5)9-8(4-12)13-15-14-9/h1-3H,(H,13,14,15) |
Clave InChI |
OEJBGTSORNMAFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




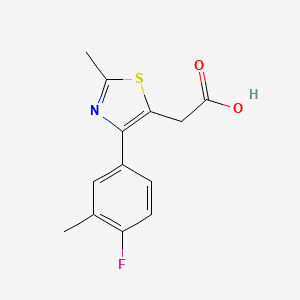
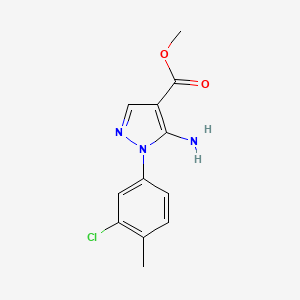
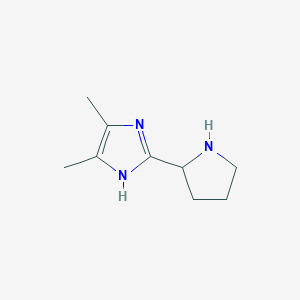
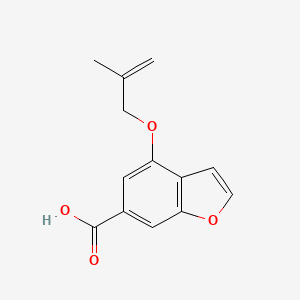
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
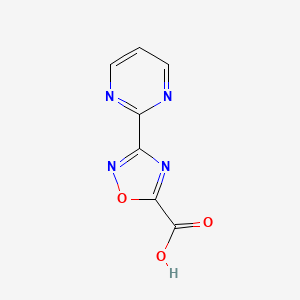
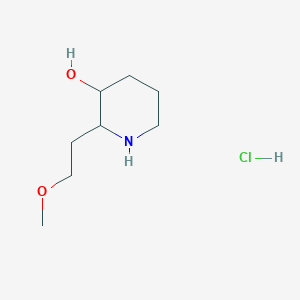

![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)



